molecular formula C19H21FN4O3S B14970753 2-((2-(cyclopentylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

2-((2-(cyclopentylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B14970753
M. Wt: 404.5 g/mol
InChI Key: SGERLSNLDSIRCG-UHFFFAOYSA-N
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Description

2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a fluorophenyl group, and a dihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Core: This step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic conditions to form the dihydropyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of the intermediate with cyclopentyl isocyanate to form the cyclopentylcarbamoyl group.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

    Biological Research: The compound is used in biological studies to understand its interactions with biological targets, such as enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE
  • 2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-CHLOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain biological targets, while the cyclopentylcarbamoyl group provides stability and specificity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C19H21FN4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide

InChI

InChI=1S/C19H21FN4O3S/c1-24-18(27)15(17(26)23-14-8-6-12(20)7-9-14)10-21-19(24)28-11-16(25)22-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,22,25)(H,23,26)

InChI Key

SGERLSNLDSIRCG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NC2CCCC2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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